REACTION_CXSMILES
|
[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11].[CH2:15]1[O:17][CH2:16]1.C.[CH2:19]([C:23](C)=[O:24])C(C)C>>[OH:24][CH2:23][CH2:19][O:11][C:10](=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:14][CH2:16][CH2:15][OH:17])=[O:13]
|
Name
|
|
Quantity
|
50.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
catalyst
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
24.23 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 160° C
|
Type
|
TEMPERATURE
|
Details
|
the pressure increased from 25 psi to 100 psi
|
Type
|
ADDITION
|
Details
|
the pressure dropped to 88 psi
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
FILTRATION
|
Details
|
filtered through a sintered-glass funnel
|
Type
|
ADDITION
|
Details
|
containing some Al2O3
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to -30° C
|
Type
|
FILTRATION
|
Details
|
the precipitated material was filtered
|
Type
|
WASH
|
Details
|
washed with cold hexane
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum desiccator for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The product was isolated in 44.0% yield and melted at 47° C
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
OCCOC(CCCCCCCCC(=O)OCCO)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |